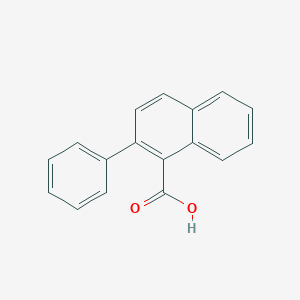

2-Phenylnaphthalene-1-carboxylic acid

Description

Contextual Significance in Synthetic Organic Methodology

In the realm of synthetic organic methodology, 2-phenylnaphthalene-1-carboxylic acid serves as a crucial intermediate and precursor for the synthesis of more elaborate organic molecules. asianpubs.org Its carboxylic acid moiety provides a reactive handle for a variety of transformations, including esterification, amidation, and the formation of acid chlorides. These reactions are fundamental in the construction of larger, more complex structures with tailored functionalities.

The synthesis of this compound itself can be achieved through several routes. One notable method involves the treatment of α-arylidene β-benzoyl propionic acid with concentrated sulfuric acid or polyphosphoric acid at elevated temperatures. asianpubs.org This cyclization reaction proceeds through an enolization mechanism followed by the elimination of water to afford the desired naphthalene (B1677914) ring system. asianpubs.org Another synthetic approach involves the oxidation of 2-hydroxymethyl-1-phenylnaphthalene, which is prepared from 2-bromomethyl-1-phenylnaphthalene. prepchem.com

The compound's utility is further exemplified by its use as a starting material for the synthesis of benzo[c]fluorenones. prepchem.com This transformation is typically achieved by treating this compound with a strong acid, such as polyphosphoric acid, which induces an intramolecular cyclization. prepchem.com

Table 1: Key Synthetic Reactions Involving this compound

| Reactant(s) | Reagent(s) | Product(s) | Reaction Type |

| α-Arylidene β-benzoyl propionic acid | Conc. H2SO4 or PPA | This compound | Cyclization |

| 2-Hydroxymethyl-1-phenylnaphthalene | KMnO4 | This compound | Oxidation |

| This compound | Polyphosphoric acid | Benzo[c]fluorenone | Intramolecular Cyclization |

Interdisciplinary Relevance in Chemical Sciences

The significance of this compound extends beyond the confines of traditional organic synthesis, finding applications in various interdisciplinary areas of the chemical sciences. The inherent properties of the naphthalene scaffold, such as its aromaticity and ability to intercalate with other molecules, make it a valuable component in materials science and medicinal chemistry.

In materials science, naphthalene derivatives are explored for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The rigid and planar structure of this compound can contribute to the formation of ordered molecular assemblies, which are crucial for efficient charge transport in organic semiconductors.

The naphthalene moiety is a well-established pharmacophore in medicinal chemistry, with numerous naphthalene-based drugs approved for therapeutic use. nih.gov These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov While specific studies on the biological activity of this compound are not extensively documented in the provided search results, the broader class of naphthalene carboxylic acids has shown promise. For instance, some studies suggest that naphthalene-2-carboxylic acid may possess antimicrobial properties. solubilityofthings.com The structural similarity of this compound to these bioactive molecules suggests its potential as a scaffold for the design and synthesis of new therapeutic agents.

Historical Development of Naphthalene Carboxylic Acid Chemistry

The chemistry of naphthalene and its derivatives has a rich history dating back to the early 19th century. Naphthalene itself was first isolated from coal tar in 1821 by John Kidd. wikipedia.org The determination of its chemical formula by Michael Faraday in 1826 and the subsequent proposal of its fused benzene (B151609) ring structure by Emil Erlenmeyer in 1866 laid the groundwork for understanding its chemical behavior. wikipedia.org

The study of naphthalene carboxylic acids, or naphthoic acids, followed suit. Early methods for the preparation of these compounds included the fusion of sodium formate (B1220265) with sodium α-naphthalenesulfonate and the hydrolysis of naphthyl cyanides. orgsyn.org The development of the Grignard reaction in the early 20th century provided a more versatile and efficient route to naphthoic acids, involving the carboxylation of the corresponding naphthylmagnesium bromide. wikipedia.org

Over the years, a variety of synthetic methods have been developed for the preparation of naphthalene carboxylic acids from different starting materials, including the oxidation of alkylnaphthalenes and the reaction of halonaphthalenes with various carboxylating agents. google.comgoogle.com The continuous evolution of synthetic methodologies has made a wide array of substituted naphthalene carboxylic acids, including this compound, readily accessible for further investigation and application in diverse scientific fields.

Properties

IUPAC Name |

2-phenylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVYMJURAWANIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572598 | |

| Record name | 2-Phenylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108981-94-8 | |

| Record name | 2-Phenylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylnaphthalene 1 Carboxylic Acid and Its Analogues

Classical and Contemporary Synthetic Routes

The construction of the 2-phenylnaphthalene-1-carboxylic acid framework can be broadly categorized into two primary strategies: methods that introduce the carboxyl group onto a pre-formed phenylnaphthalene core and those that form the carboxylic acid functionality through the oxidation of a suitable precursor.

Carboxylation reactions are a direct and powerful means of introducing a carboxylic acid group onto an aromatic ring. These methods often involve the use of carbon monoxide or other C1 sources and can be facilitated by transition metals or through the generation of highly reactive organometallic intermediates.

Transition-metal-catalyzed carbonylation represents a versatile and powerful strategy for the synthesis of carboxylic acids from aryl halides. rsc.orgnih.gov This methodology is particularly effective for converting halogenated naphthalenes into their corresponding naphthalenecarboxylic acids. The general process involves the reaction of a halogenated 2-phenylnaphthalene (B165426), such as 1-halo-2-phenylnaphthalene, with carbon monoxide in the presence of a transition metal catalyst, typically based on palladium, cobalt, or rhodium. google.comresearchgate.net

The catalytic cycle generally proceeds through a sequence of oxidative addition of the aryl halide to the metal center, migratory insertion of a carbon monoxide molecule into the metal-carbon bond, and subsequent hydrolysis to yield the carboxylic acid and regenerate the catalyst. nih.gov For instance, the carbonylation of 1-chloronaphthalene (B1664548) using a Co₂(CO)₈ catalyst has been shown to produce 1-naphthalenecarboxylic acid. google.com This principle is directly applicable to the synthesis of this compound from a suitable 1-halo-2-phenylnaphthalene precursor.

Table 1: Examples of Transition-Metal-Catalyzed Carbonylation of Naphthalene (B1677914) Analogues This table is illustrative of conditions used for naphthalenic systems, applicable to the synthesis of the target compound.

| Substrate | Catalyst | CO Pressure | Solvent | Product | Reference |

| 1-Chloronaphthalene | Co₂(CO)₈ | Various | Various | 1-Naphthalenecarboxylic acid | google.com |

| Naphthalene | Palladium Salts | Various | Various | Naphthalenecarboxylic acids | researchgate.net |

| Halogen-substituted Naphthalene | Rh, Pd, Mo, Ni complexes | Various | Various | Naphthalenecarboxylic acids | google.com |

Carboxylation Reactions

Carboxylation via Organometallic Intermediates

A classic and reliable method for the synthesis of aryl carboxylic acids involves the carboxylation of organometallic intermediates. This two-step process begins with the formation of a potent nucleophile, such as a Grignard reagent (organomagnesium) or an organolithium reagent, from a 1-halo-2-phenylnaphthalene. The resulting organometallic compound is then reacted with an electrophilic carbon source, most commonly carbon dioxide (in the form of dry ice), followed by an acidic workup to yield the desired this compound.

The feasibility of this route is suggested by the common availability of precursors like 1-fluoronaphthalene (B124137) and phenylmagnesium bromide, which can be used to construct the necessary 2-phenylnaphthalene backbone prior to the carboxylation sequence. lookchem.com The formation of organometallic species via decarboxylation in the gas phase has also been studied to understand the fundamental reactivity of these intermediates. researchgate.net

Table 2: General Scheme for Carboxylation via Organometallic Intermediates This table outlines the general, widely established reaction pathway.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 1-Halo-2-phenylnaphthalene | Mg (for Grignard) or Li (for Organolithium) | 2-Phenylnaphthalen-1-ylmagnesium halide or 1-Lithio-2-phenylnaphthalene |

| 2 | Organometallic Intermediate | 1. CO₂ (dry ice) 2. H₃O⁺ (acid workup) | This compound |

Reaction with Malononitrile (B47326) Precursors

A more specialized route to naphthalenecarboxylic acids involves the use of malononitrile as a synthon for the carboxyl group. researchgate.net Research has demonstrated that 1-iodo- and 2-bromonaphthalene (B93597) can react with malononitrile in the presence of a copper-containing catalyst to form an intermediate that, upon hydrolysis, yields the corresponding naphthalenecarboxylic acid. google.com

This method, while effective, requires a reaction time of 36-48 hours and the use of the highly toxic reagent malononitrile. google.com The reaction of acenaphthenequinone, a related polycyclic aromatic structure, with malononitrile further illustrates the diverse reactivity of this reagent in forming complex heterocyclic systems and functionalized derivatives. mdpi.com The application of this copper-catalyzed reaction to a 1-halo-2-phenylnaphthalene would provide a direct pathway to this compound.

Table 3: Synthesis of Naphthalenecarboxylic Acids via Malononitrile Route This table shows reported yields for naphthalene analogues, indicating the viability of the method.

| Substrate | Catalyst System | Reaction Time | Product | Yield | Reference |

| 1-Iodonaphthalene | Copper-based | 36-48 h | 1-Naphthalenecarboxylic acid | ~50% | google.com |

| 2-Bromonaphthalene | Copper-based | 36-48 h | 2-Naphthalenecarboxylic acid | 44% | google.com |

Oxidation-Based Approaches

An alternative to direct carboxylation is the oxidation of a pre-existing functional group on the 2-phenylnaphthalene core. This strategy relies on the synthesis of a precursor molecule, such as an alcohol or an aldehyde, which can then be converted to the carboxylic acid in a subsequent step.

The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental and widely used transformation in organic synthesis. organic-chemistry.org To synthesize this compound via this route, a precursor such as 2-phenylnaphthalene-1-methanol or 2-phenylnaphthalene-1-carbaldehyde (B169721) is required.

A variety of oxidizing agents can accomplish this conversion. Strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective, as demonstrated in the synthesis of the analogous 1-phenylnaphthalene-2-carboxylic acid from 2-hydroxymethyl-1-phenylnaphthalene. prepchem.com Other common reagents include chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with acid), which readily oxidizes primary alcohols and aldehydes to carboxylic acids. libretexts.org Milder, more selective methods have also been developed, including the use of Oxone as a sole oxidant, which provides an alternative to traditional metal-mediated oxidations. organic-chemistry.org The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule.

Table 4: Selected Oxidizing Agents for the Conversion of Alcohols/Aldehydes to Carboxylic Acids This table presents a summary of common reagents applicable for the target synthesis.

| Precursor Type | Oxidizing Agent | General Conditions | Product | Reference |

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Basic or neutral, heat | Carboxylic Acid | prepchem.com |

| Primary Alcohol | Chromic Acid (H₂CrO₄) | Acidic, aqueous | Carboxylic Acid | libretexts.org |

| Aldehyde | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild, various solvents | Carboxylic Acid | organic-chemistry.org |

| Aldehyde | Hydrogen Peroxide (H₂O₂) | Catalytic VO(acac)₂ | Carboxylic Acid | organic-chemistry.org |

| Aldehyde | N-Heterocyclic Carbene (NHC) | Aerobic, mild | Carboxylic Acid | researchgate.net |

Selective Oxidation with Permanganate

One established method for the synthesis of this compound involves the selective oxidation of a suitable precursor, such as 2-methyl-1-phenylnaphthalene. Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of converting an alkyl group on an aromatic ring to a carboxylic acid.

A specific example details the synthesis of 1-phenylnaphthalene-2-carboxylic acid, a regioisomer of the target compound. prepchem.com In this multi-step process, the starting material is first converted to 2-bromomethyl-1-phenylnaphthalene. This intermediate is then hydrolyzed to 2-hydroxymethyl-1-phenylnaphthalene. The crucial oxidation step involves treating the alcohol with a hot suspension of potassium permanganate in a mixture of acetone (B3395972) and water. prepchem.com This vigorous oxidation converts the hydroxymethyl group into a carboxylic acid. The desired 1-phenylnaphthalene-2-carboxylic acid is then isolated after an acidic workup and extraction. prepchem.com

Kinetic studies on the oxidation of naphthalene itself by potassium permanganate in an aqueous acetic acid medium have shown that the reaction product is phthalic acid. jchps.comresearchgate.net The reaction follows first-order kinetics with respect to the oxidant, the substrate, and the acid concentration. jchps.comresearchgate.net These studies provide insight into the reactivity of the naphthalene core under permanganate oxidation conditions. While direct oxidation of the naphthalene ring can occur, the selective oxidation of a pre-installed alkyl or functionalized alkyl group is a more controlled approach to achieve the desired carboxylic acid derivative.

For instance, the oxidation of acetylene (B1199291) derivatives with potassium permanganate can yield diketones, which are precursors to other complex molecules. acs.org This highlights the versatility of permanganate in organic synthesis, though careful control of reaction conditions is necessary to achieve selectivity.

| Precursor | Oxidizing Agent | Product | Reference |

| 2-Hydroxymethyl-1-phenylnaphthalene | KMnO4 | 1-Phenylnaphthalene-2-carboxylic acid | prepchem.com |

| Naphthalene | KMnO4 | Phthalic acid | jchps.comresearchgate.net |

| Acetylene derivatives | KMnO4 | Diketones | acs.org |

Cycloaddition and Condensation Strategies

Cycloaddition and condensation reactions are powerful tools for the construction of the naphthalene framework, offering pathways to highly substituted derivatives.

The Diels-Alder reaction, a [4+2] cycloaddition, provides a convergent approach to building the bicyclic core of naphthalene. nih.govyoutube.com This strategy typically involves the reaction of a diene with a dienophile to form a six-membered ring. For the synthesis of phenylnaphthalene derivatives, this can involve various combinations of precursors.

One approach utilizes isobenzofurans as the diene component. For example, the Diels-Alder reaction of 1,3-diarylbenzo[c]furans with dienophiles like tetrathiafulvalene, followed by acid-mediated cleavage, leads to the formation of 1,4-diaryl-substituted naphthalenes. acs.org While not directly yielding the 2-phenyl-1-carboxylic acid structure, this demonstrates the utility of the Diels-Alder reaction in constructing the diaryl-substituted naphthalene core.

Another variation involves an intramolecular Diels-Alder reaction. A three-component coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes proceeds through an isoindole intermediate, which then undergoes an intramolecular Diels-Alder reaction to form the naphthalene ring system. nih.gov This method allows for the synthesis of richly functionalized naphthalenes.

The reactivity in Diels-Alder reactions can be enhanced by using catalysts or high pressure. For instance, the reaction between naphthalene and N-phenylmaleimide is significantly accelerated in the presence of a Lewis acid like gallium chloride. semanticscholar.org This highlights a method to overcome the inherent aromaticity and lower reactivity of naphthalene as a diene.

| Diene | Dienophile | Product Type | Reference |

| 1,3-Diarylbenzo[c]furan | Tetrathiafulvalene | 1,4-Diaryl-substituted naphthalenes | acs.org |

| Isoindole intermediate | (intramolecular) | Functionalized naphthalenes | nih.gov |

| Naphthalene | N-Phenylmaleimide | Benzobicyclo[2.2.2]octadiene derivative | semanticscholar.org |

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of naphthalene synthesis. acs.orgacs.org These methods often provide good regiocontrol for the placement of substituents.

One prominent method is the palladium-catalyzed carboannulation of internal alkynes, which forms two new carbon-carbon bonds in a single step and tolerates a variety of functional groups. acs.org This approach can deliver highly substituted naphthalenes in excellent yields.

Another strategy involves the electrophilic cyclization of arene-containing propargylic alcohols. This method uses reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2) to induce a 6-endo-dig cyclization, yielding a variety of substituted naphthalenes under mild conditions. nih.gov

A novel approach involves the nitrogen-to-carbon transmutation of isoquinolines. nih.gov Inspired by the Wittig reaction, this method uses a phosphonium (B103445) ylide to replace the nitrogen atom of an isoquinoline (B145761) with a carbon atom, leading to the formation of a substituted naphthalene. This transformation proceeds through a triene intermediate that undergoes a 6π-electrocyclization. nih.gov

The Haworth synthesis is a classic annulation method that can be adapted for phenylnaphthalene derivatives. iptsalipur.org It typically begins with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), followed by a series of reduction, ring closure, and aromatization steps to build the naphthalene core.

A Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), has been shown to efficiently catalyze the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org The ionic liquid acts as both a catalyst and a solvent, offering a greener synthetic route.

Nucleophilic Aromatic Substitution Pathways

While direct nucleophilic aromatic substitution on an unactivated naphthalene ring is challenging, the use of transition metal catalysis has opened up powerful pathways for the arylation of naphthalenes.

Direct C-H arylation is an efficient method for creating biaryl linkages, avoiding the need for pre-functionalization of the substrates. acs.org Palladium catalysts are frequently employed for this purpose. For instance, palladium-diimine complexes have been shown to effectively catalyze the direct C-H arylation of naphthalene. acs.org The electronic properties of the diimine ligand can be tuned to achieve high activity and selectivity.

This methodology has been applied to the synthesis of naphthalene-based polymers. A palladium-catalyzed direct arylation was successfully used to create a naphthalene bisimide (NBI)-based donor-acceptor alternating low-band-gap polymer. oup.com

A Selectfluor-mediated direct oxidative S-arylation of N-acyl sulfenamides with naphthols has also been reported. acs.org While this reaction forms a sulfur-aryl bond, it demonstrates the principle of direct C-H functionalization of the naphthalene ring.

A modified Suzuki-Miyaura coupling reaction, a type of cross-coupling, has been used to synthesize 1-phenylnaphthalene (B165152) from 1-bromonaphthalene (B1665260) and phenylboronic acid using a palladium acetate (B1210297) catalyst. researchgate.net This highlights the power of palladium-catalyzed cross-coupling reactions in forming phenyl-naphthalene linkages.

| Naphthalene Derivative | Arylating Agent/Partner | Catalyst | Product | Reference |

| Naphthalene | Aryl halides | Palladium-diimine complex | Arylated naphthalenes | acs.org |

| Naphthalene bisimide | - | Palladium catalyst | NBI-based polymer | oup.com |

| 2-Naphthol | N-acyl sulfenamides | Selectfluor (oxidant) | ortho-Hydroxyl sulfilimines | acs.org |

| 1-Bromonaphthalene | Phenylboronic acid | Palladium acetate | 1-Phenylnaphthalene | researchgate.net |

Decarboxylation-Coupling Approaches

Decarboxylative coupling reactions have emerged as an important strategy in organic synthesis, where a carboxylic acid group is removed and a new bond is formed in its place. rsc.org This approach can be particularly useful for the synthesis of complex aromatic compounds.

The malonic ester synthesis, a classical method, involves the functionalization of a malonate ester followed by hydrolysis and decarboxylation to yield a carboxylic acid. mdpi.com This sequence can be adapted to introduce a carboxylic acid group into a naphthalene precursor. The decarboxylation step is typically achieved under thermal conditions. mdpi.com

While direct decarboxylative coupling to form this compound is not explicitly detailed in the provided context, the principles of transition metal-catalyzed decarboxylative coupling of alkynyl carboxylic acids to form aryl-alkyne structures are well-established. rsc.org These reactions often employ catalysts based on palladium, copper, nickel, or silver. This suggests the potential for developing a decarboxylative coupling strategy where a precursor with a carboxylic acid at a different position is used to introduce the phenyl group at the desired location on the naphthalene ring.

Arylation through Decarboxylative Processes

Decarboxylative arylation has emerged as a powerful strategy for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that often require the pre-functionalization of substrates into organometallic reagents. This method utilizes carboxylic acids, which are abundant and often readily available, as precursors to aryl radicals or nucleophiles.

The core principle involves the removal of a carboxyl group (–COOH) as carbon dioxide (CO₂), generating a reactive intermediate that subsequently couples with an aryl partner. This transformation can be achieved through various catalytic systems, most notably those involving transition metals like palladium or through photoredox catalysis. In the context of synthesizing this compound analogues, a hypothetical route could involve the decarboxylative coupling of a suitably substituted naphthalene dicarboxylic acid with a phenylating agent. For instance, a naphthalene-1,2-dicarboxylic acid derivative could undergo mono-decarboxylation and subsequent phenylation at the C2 position.

Palladium-catalyzed versions of this reaction often proceed via an Ar-Pd(II) intermediate, which undergoes decarboxylation to form an Ar-Pd-Ar' species, followed by reductive elimination to yield the biaryl product. More recent advancements leverage photoredox catalysis, where a photosensitizer absorbs light to initiate a single-electron transfer (SET) process. This oxidizes the carboxylate, leading to facile decarboxylation and the formation of an aryl radical, which is then trapped by an aryl coupling partner.

| Catalytic System | Reactants | Mechanism Highlights | Ref. |

| Pd/Ni Catalysis | Aryl Carboxylic Acid + Aryl Halide | Metal-catalyzed decarboxylation followed by reductive elimination. | |

| Photoredox Catalysis | Aryl Carboxylic Acid + Arene | Visible-light-induced single-electron transfer (SET) generates an aryl radical from the carboxylic acid, which then undergoes arylation. | |

| Bimetallic Nanoparticles | Aromatic Carboxylic Acid | FeRu nanoparticles on a supported ionic liquid phase (SILP) facilitate decarboxylation under a hydrogen atmosphere. |

Green Chemistry Principles in this compound Synthesis

The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of efficient and recyclable catalysts, the application of safer solvents and reaction conditions, and the maximization of atom economy to minimize waste. The following sections explore specific applications of these principles in the synthesis of the target compound and its analogues.

Catalysis with Recyclable Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. A significant advantage is their potential for recyclability, which reduces solvent waste and catalyst loss.

In the synthesis of 2-phenylnaphthalenes, a Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), has been shown to act as both the catalyst and the solvent. This approach provides an efficient and simple protocol for constructing the 2-phenylnaphthalene skeleton from styrene oxides. The dual role of the ionic liquid streamlines the process, and its recyclability enhances its environmental credentials.

| Catalyst / Solvent | Substrates | Key Findings | Yield | Recyclability | Ref. |

| [HNMP]⁺HSO₄⁻ | Styrene Oxides | The ionic liquid acts as both a catalyst and a solvent, simplifying the reaction setup. | Excellent | Effectively recycled for up to five consecutive cycles without significant loss of activity. | |

| [2-MPyH]OTf | Aryl Aldehyde, 2-Naphthol, Amide | A protic pyridinium (B92312) ionic liquid efficiently catalyzes the one-pot synthesis of amidoalkyl naphthol derivatives. | 92% | The ionic liquid can be recovered and reused for subsequent runs. |

Application of Heterogeneous Acid Catalysts (e.g., Sulfamic Acid, Nanozeolite)

Heterogeneous catalysts offer significant green advantages, primarily their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse.

Nanozeolites are crystalline aluminosilicates with a well-defined microporous structure and a high surface area. As solid acids, they are effective catalysts for various organic transformations, including Friedel-Crafts alkylation and acylation, which are relevant for building the phenylnaphthalene framework. Studies on the alkylation of naphthalene using nanosized ZSM-5 zeolites have shown that their catalytic performance is linked to both their acidic and textural properties. The high external surface area and optimized acidity of these nanocrystals allow for efficient conversion of large molecules.

| Nanozeolite Catalyst | Crystal Size | External Surface Area (m²/g) | Naphthalene Conversion | Ref. |

| HNZ-T | 30 nm | 74 | High, comparable to HNZ-A | |

| HNZ-A | 100-200 nm | 48 | High | |

| HNZ-N | 80-120 nm | 62 | Moderate |

Sulfamic acid (H₂NSO₃H) is an inexpensive, non-volatile, and stable solid acid catalyst. It has proven effective in various organic syntheses, including the one-pot condensation of β-naphthol with aryl aldehydes to produce aryl-14H-dibenzo[a,j]xanthenes. This demonstrates its utility in forming complex structures based on the naphthalene core under solvent-free conditions, either through conventional heating or more energy-efficient microwave irradiation. The recyclability of the catalyst further enhances its green profile.

Light-Assisted Photoredox Decarboxylation Strategies

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under exceptionally mild conditions. This approach avoids the need for harsh reagents or high temperatures, aligning perfectly with green chemistry goals. In the context of decarboxylative arylation, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) from a carboxylate. The resulting acyloxy radical rapidly loses CO₂, generating an aryl radical that can be trapped by a suitable coupling partner.

The merger of photoredox catalysis with nickel catalysis has been particularly powerful, enabling the decarboxylative cross-coupling of carboxylic acids with aryl halides. This dual catalytic system allows for the formation of C(sp³)–C(sp²) or C(sp²)–C(sp²) bonds from abundant starting materials.

| Catalytic System | Substrates | Light Source | Key Features | Ref. |

| Organic Photocatalyst + Ni | Oxamic Acids + Aryl Halides | Blue LEDs | Generates carbamoyl (B1232498) radicals for amide synthesis under mild conditions. | |

| Ru(bpy)₃Cl₂ + Ni(dtbbpy)Cl₂ | α-Amino Acids + Aryl Halides | 26 W CFL | Merges photoredox and nickel catalysis for enantioselective arylation. | |

| Ru-based catalyst + DABCO | Alkenyl Carboxylic Acids + N-(Acyloxy)phthalimides | Blue LEDs | Dual decarboxylative coupling to form alkylated styrenes. |

Atom Economy and Waste Reduction in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

Enantioselective Synthesis of Chiral this compound Derivatives

Substituted 2-phenylnaphthalene-1-carboxylic acids can possess axial chirality, a type of stereoisomerism known as atropisomerism. This arises from hindered rotation around the single bond connecting the naphthalene and phenyl rings. These chiral, non-planar structures are of significant interest in medicinal chemistry and as ligands in asymmetric catalysis. The enantioselective synthesis of these atropisomeric biaryls is a challenging but important goal.

Several advanced strategies have been developed for the asymmetric synthesis of biaryl atropisomers. These methods often rely on a dynamic kinetic resolution (DKR), where a rapidly equilibrating mixture of atropisomeric starting materials is converted into a single, stable, enantioenriched product.

Key approaches include:

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, can be used to control the stereochemical outcome. For example, the addition of a nucleophile to a rapidly interconverting atropisomeric quinone, catalyzed by a cinchona alkaloid, can produce stable biaryl atropisomers with high enantioselectivity.

Cation-Directed Catalysis: A highly enantioselective method for synthesizing atropisomeric biaryls involves the O-alkylation of racemic 1-aryl-2-tetralones. A chiral quinidine-derived ammonium (B1175870) salt acts as a phase-transfer catalyst, where the chiral cation directs the alkylation to proceed with high atropselectivity.

Transition Metal Catalysis: The merger of photoredox and nickel catalysis for decarboxylative arylation can be rendered enantioselective by using a chiral ligand on the nickel catalyst. The chiral ligand controls the spatial orientation of the coupling partners during the bond-forming reductive elimination step, thus determining the axial chirality of the product. Similarly, chiral anionic ligands have been developed for the Suzuki-Miyaura reaction to direct the formation of specific atropisomers through distal ionic interactions between the catalyst and substrate.

| Method | Catalyst / Ligand | Substrate Type | Selectivity | Ref. |

| Dynamic Kinetic Resolution | Cinchona Alkaloid | Aryl-Naphthoquinones + Thiophenols | Up to 98.5:1.5 e.r. | |

| Cation-Directed O-Alkylation | Quinidine-derived Ammonium Salt | 1-Aryl-2-tetralones | Up to 98:2 e.r. | |

| Asymmetric Suzuki-Miyaura | Chiral Anionic Ligand / Pd | Boronic Acid + Aryl Halide | Up to 74% ee increase over neutral ligands. | |

| Photoredox/Nickel Catalysis | Chiral Bis(oxazoline) or Diamine Ligand / Ni | α-Amino Acids + Aryl Halides | Up to 93% ee |

Organocatalytic Domino Reactions

Organocatalytic domino reactions have emerged as a powerful and efficient strategy for the construction of complex molecular scaffolds from simple precursors in a single operation. This approach minimizes waste by avoiding the isolation of intermediates and often proceeds with high levels of stereocontrol. In the context of 2-phenylnaphthalene derivatives, these reactions can be employed to construct the core naphthalene ring system with defined stereochemistry, which can then be a precursor to the axially chiral target.

A notable example involves the enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes through an organocatalytic double Michael reaction followed by an aldol (B89426) condensation. researchgate.netrsc.org In this process, (E)-7-oxooct-5-enal reacts with a 3-arylpropenal, such as cinnamaldehyde, in the presence of a chiral secondary amine catalyst. This sequence assembles the substituted naphthalene core with excellent diastereoselectivity and enantioselectivity. researchgate.netrsc.org The resulting centrally chiral dihydronaphthalene can then undergo further transformations to yield the desired axially chiral 2-phenylnaphthalene structure. A key advantage of this methodology is the creation of multiple stereocenters in a controlled manner, setting the stage for a subsequent central-to-axial chirality conversion. nih.govelsevierpure.com

| Catalyst | Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Chiral secondary amine | (E)-7-oxooct-5-enal | 3-Arylpropenal | Octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde | High | >99% ee |

Rhodium-Catalyzed Cycloadditions for Axially Chiral Systems

Rhodium-catalyzed cycloaddition reactions, particularly [2+2+2] cycloadditions, represent a highly atom-economical method for the synthesis of substituted aromatic systems, including axially chiral biaryls. acs.orgacs.org This approach involves the construction of a benzene ring from three alkyne-containing components. By employing a chiral rhodium catalyst, the cycloaddition can proceed enantioselectively, directly establishing the axial chirality in the biaryl product. acs.org

For the synthesis of 2-phenylnaphthalene analogues, a 1,6-diyne can be reacted with a terminal alkyne in the presence of a chiral rhodium complex. The judicious choice of the chiral ligand on the rhodium center is crucial for achieving high enantioselectivity. For instance, rhodium complexes bearing chiral phosphine (B1218219) ligands such as (S)-tol-BINAP have been shown to be effective in inducing axial chirality during the formation of the biaryl scaffold. acs.org

Another powerful rhodium-catalyzed strategy for constructing axially chiral biaryls is through C-H activation. nih.govresearchgate.netnih.gov This method allows for the direct coupling of two aryl fragments, one of which contains a directing group to guide the rhodium catalyst to a specific C-H bond. The use of a chiral rhodium catalyst can render this process enantioselective, affording axially chiral biaryls with high efficiency. nih.govresearchgate.netnih.gov While this has been extensively explored for C-N and N-N axial chirality, the principles are applicable to the synthesis of C-C axially chiral systems like 2-phenylnaphthalene derivatives.

| Catalyst System | Reaction Type | Substrates | Key Feature |

| Cationic Rh(I)/(R)-tol-BINAP | [2+2+2] Cycloaddition | Hexayne diphosphine oxides | Intramolecular double cycloaddition to form axially chiral biaryl diphosphine oxides. acs.org |

| Rh(III) complex | C-H Activation/[4+2] Annulation | Benzamides and internal alkynes | Dynamic kinetic transformation to deliver N-N axially chiral biaryls. nih.govresearchgate.netnih.gov |

Chiral Counterion Directed Nucleophilic Aromatic Substitution

Chiral counterion-directed catalysis is an elegant strategy for achieving enantioselectivity in reactions that proceed through charged intermediates. In the synthesis of axially chiral biaryls, this approach can be applied to nucleophilic aromatic substitution (SNAr) reactions. The fundamental principle involves the use of a chiral catalyst that provides a chiral counterion to an achiral cation, thereby creating a chiral environment that can differentiate between enantiotopic reactive sites or enantiomeric transition states.

This strategy has been successfully employed in the desymmetrization of prochiral substrates to generate axially chiral biaryls. For instance, the reaction of a prochiral dichloroaromatic compound with a nucleophile can be rendered enantioselective by using a phase-transfer catalyst that delivers a chiral cation. This chiral cation pairs with the anionic intermediate of the SNAr reaction, directing the substitution to one of the two enantiotopic positions. This method offers a powerful way to construct axially chiral frameworks that might be difficult to access through other means.

Enantiodivergent Synthetic Pathways

Enantiodivergent synthesis provides access to both enantiomers of a chiral product from a single chiral source by simple modification of the reaction conditions or reagents. This is a highly desirable feature in asymmetric synthesis as it allows for the selective preparation of either enantiomer of a target molecule, which is crucial for applications in pharmacology and materials science.

A remarkable enantiodivergent one-pot synthesis of axially chiral biaryls has been developed that commences with an organocatalyst-mediated enantioselective domino reaction. nih.govelsevierpure.com This initial step, similar to that described in section 2.3.1, generates a centrally chiral dihydronaphthalene with excellent enantioselectivity. The key to the enantiodivergence lies in the subsequent central-to-axial chirality conversion. By carefully selecting the reagents and reaction conditions for the aromatization and elimination steps, it is possible to control the stereochemical outcome and produce either the (R)- or (S)-atropisomer of the biaryl product from the same enantiomer of the centrally chiral intermediate. nih.govelsevierpure.com This powerful strategy underscores the versatility of combining organocatalysis with subsequent controlled chemical transformations to achieve sophisticated stereochemical control.

| Starting Material | Chiral Catalyst | Key Transformation | Outcome |

| Centrally chiral dihydronaphthalene | Single chiral organocatalyst | Central-to-axial chirality conversion | Enantiodivergent synthesis of both biaryl atropisomers. nih.govelsevierpure.com |

Chemical Reactivity and Mechanistic Investigations of 2 Phenylnaphthalene 1 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can participate in a wide array of reactions, including amidation, conversion to acyl fluorides, and decarboxylation.

The conversion of 2-phenylnaphthalene-1-carboxylic acid to its corresponding amide is a fundamental transformation. This can be achieved through direct condensation with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive intermediate. For instance, the use of titanium(IV) chloride (TiCl₄) in pyridine (B92270) can mediate the direct condensation of carboxylic acids and amines to form amides. stackexchange.com In this process, the carboxylic acid likely reacts with TiCl₄ to form a reactive acyl-titanium species, which is then susceptible to nucleophilic attack by the amine.

The sequence of reagent addition can significantly impact the outcome and yield of amidation reactions. chemrevlett.com In methods employing triphenylphosphine (B44618) (PPh₃) and iodine (I₂), the order of introduction of the carboxylic acid, amine, and base is critical. If the base is added to a mixture of the carboxylic acid, PPh₃, and I₂, an acid anhydride (B1165640) may form preferentially. chemrevlett.com However, if the PPh₃-I₂ mixture is first treated with the amine and then the carboxylic acid before the base is introduced, the desired amide is formed rapidly and in high yield. chemrevlett.com This improved outcome is attributed to the formation of an O,N-pentacoordinate phosphorane intermediate.

The general conditions for amidation reactions of aromatic carboxylic acids are summarized in the table below.

| Reagent System | Solvent | Temperature (°C) | Key Feature |

| TiCl₄ / Amine | Pyridine | 85 | Direct condensation |

| PPh₃ / I₂ / Amine / Base | Varies | Varies | Reagent addition sequence is crucial |

| Ammonium (B1175870) Acetate (B1210297) | Tetrahydrofuran | 0-60 | For conversion of the corresponding acyl chloride |

This table presents generalized conditions for amidation reactions of aromatic carboxylic acids.

Acyl fluorides are valuable synthetic intermediates due to their moderate reactivity and stability compared to other acyl halides. This compound can be converted to 2-phenylnaphthalene-1-carbonyl fluoride (B91410) through various deoxygenating fluorination methods. These modern reagents are often safer and more selective than classical alternatives.

Several reagents have been developed for this transformation:

XtalFluor-E: This reagent, in the presence of a catalytic amount of sodium fluoride (NaF) in a solvent like ethyl acetate (EtOAc), can convert carboxylic acids to acyl fluorides at room temperature. wordpress.com

Pentafluoropyridine (PFP): PFP can act as both an activating agent and a fluoride source for the deoxyfluorination of carboxylic acids under mild conditions. nih.gov

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃): This reagent allows for the direct synthesis of acyl fluorides from carboxylic acids. Mechanistic studies suggest that the reaction can proceed through two distinct pathways, enabling the use of sub-stoichiometric amounts of the reagent. researchgate.netrsc.org

The conversion of various carboxylic acids, including aromatic ones, to their acyl fluorides has been demonstrated with these reagents, often in high yields. wordpress.comresearchgate.netrsc.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for aromatic carboxylic acids. This can proceed through different mechanistic pathways depending on the reaction conditions and reagents.

The decarboxylation of aromatic carboxylic acids can be promoted catalytically. For instance, bimetallic iron-ruthenium nanoparticles on a supported ionic liquid phase have been shown to catalyze the decarboxylation of hydroxybenzoic acids, suggesting a potential pathway for other substituted aromatic acids. chemrevlett.com The mechanism is thought to involve the activation of the carboxylic acid by amine functionalities on the support, with the metal nanoparticles assisting in protonolysis. chemrevlett.com

Radical pathways for decarboxylation are also well-established, often initiated by photoredox catalysis. nih.gov In these processes, a single-electron transfer (SET) from the carboxylate to a photoexcited catalyst can generate an acyloxy radical, which then rapidly loses CO₂ to form an aryl radical. This aryl radical (in this case, a 2-phenylnaphthalen-1-yl radical) can then be trapped by a variety of reagents to form new bonds. Visible-light-induced decarboxylation often occurs under mild conditions. libretexts.org The decarboxylative polymerization of 2,6-naphthalenedicarboxylic acid on copper surfaces also points to a metal-mediated decarboxylation process. nist.gov

Nitrodecarboxylation is a process where a carboxyl group is replaced by a nitro group (-NO₂). This transformation provides a direct route to nitroaromatic compounds from readily available carboxylic acids. For aromatic carboxylic acids, this reaction can be achieved under various conditions. chemrevlett.com For example, sonication has been shown to reduce reaction times for the nitrodecarboxylation of aromatic carboxylic acids using a nitrating agent in DMF. chemrevlett.com The reaction proceeds via the generation of a nitro-substituted intermediate, followed by the loss of CO₂. This method offers an alternative to the direct nitration of the aromatic ring. A review of recent advances highlights various catalytic systems and reagents for this transformation. chemrevlett.com

Decarboxylative Processes

Reactivity of the Naphthalene (B1677914) and Phenyl Moieties

The 2-phenylnaphthalene (B165426) core of the molecule is susceptible to electrophilic aromatic substitution. The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609). libretexts.org In naphthalene, the α-position (C1, C4, C5, C8) is typically more reactive than the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-attack is better stabilized by resonance, with more structures that preserve a complete benzene ring. wordpress.com

In this compound, the existing substituents will direct incoming electrophiles. The carboxylic acid group at the 1-position is an electron-withdrawing group and a meta-director. libretexts.org The phenyl group at the 2-position is an ortho-, para-director. Therefore, the reactivity of the naphthalene ring will be a complex interplay of these directing effects. The phenyl group would activate the 3-position and, to a lesser extent, other positions on the naphthalene ring. Conversely, the carboxylic acid group deactivates the ring, particularly the ortho and para positions relative to it (i.e., the 2- and 8-positions, and the 4-position). Given that the 1-position is occupied and the 2-position is substituted, electrophilic attack on the first ring of the naphthalene moiety would likely be directed to the 4-position, influenced by the phenyl group, but deactivated by the carboxyl group. The second ring of the naphthalene system would also be a potential site for substitution.

The phenyl ring itself is less reactive than the naphthalene ring and would likely only undergo substitution under more forcing conditions. The point of attachment to the naphthalene ring would direct incoming electrophiles on the phenyl ring to the ortho and para positions.

Electrophilic Aromatic Substitution Patterns

The reactivity of naphthalene and its derivatives in electrophilic aromatic substitution is higher than that of benzene. This is attributed to a lower loss of stabilization energy in the intermediate step of the reaction. libretexts.org For naphthalene itself, substitution at the 1-position (α-position) is generally favored over the 2-position (β-position). libretexts.orgyoutube.comstackexchange.com This preference is explained by the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by more resonance structures that retain a fully aromatic benzene ring. youtube.comstackexchange.comvaia.com

However, the substitution pattern can be influenced by the nature of the electrophile and the reaction conditions. For instance, in the sulfonation of naphthalene, the kinetically controlled product at lower temperatures is the 1-sulfonic acid, while the thermodynamically more stable 2-sulfonic acid is formed at higher temperatures. This is due to steric hindrance between the sulfonic acid group and the hydrogen at the 8-position in the 1-substituted product. libretexts.orgyoutube.com Similarly, Friedel-Crafts acylation of naphthalene can yield either the 1- or 2-isomer as the major product depending on the solvent used. libretexts.org

In the case of this compound, the existing substituents—a phenyl group at the 2-position and a carboxylic acid group at the 1-position—will direct incoming electrophiles. Both the phenyl and carboxylic acid groups are deactivating and meta-directing. However, the directing effects on the naphthalene core are more complex. The carboxylic acid at the 1-position will primarily direct incoming electrophiles to the 5- and 8-positions. The phenyl group at the 2-position will influence the reactivity of the other ring. The interplay of these directing effects, along with steric considerations, will determine the final substitution pattern.

Directed C-H Functionalization

Directed C-H functionalization has emerged as a powerful strategy for the regioselective modification of aromatic compounds, including naphthalene derivatives. nih.gov This approach utilizes a directing group to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. The carboxylic acid group is a well-established directing group for C-H functionalization reactions. chemrxiv.orgnih.gov

In the context of this compound, the carboxylic acid group at the 1-position can direct the functionalization of the peri C-H bond at the 8-position. This strategy allows for the introduction of various functional groups, such as aryl or alkyl groups, at a position that might be difficult to access through classical electrophilic substitution. researchgate.net The efficiency and selectivity of these reactions are often dependent on the choice of catalyst, ligands, and reaction conditions. nih.govchemrxiv.org For instance, palladium-catalyzed C-H arylation reactions have been successfully employed for the functionalization of carboxylic acids. chemrxiv.org

The phenyl group at the 2-position can also influence the reactivity and regioselectivity of C-H functionalization reactions. It can sterically hinder certain positions and electronically modify the naphthalene ring system, potentially leading to different outcomes compared to unsubstituted naphthalenecarboxylic acids.

Radical Reactions and Arylation Processes

Carboxylic acids can serve as precursors to radicals through various decarboxylation methods. beilstein-journals.org One classical example is the Hunsdiecker reaction, which involves the conversion of a carboxylic acid to a silver salt followed by treatment with bromine to generate an alkyl or aryl halide via a radical intermediate. beilstein-journals.orguchicago.edu More modern approaches utilize photoredox catalysis to generate acyl radicals from carboxylic acids under mild conditions. nih.gov These acyl radicals can then participate in a variety of transformations, including arylation processes.

For this compound, radical decarboxylation would lead to the formation of a 2-phenylnaphthalen-1-yl radical. This radical species can then be trapped by various radical acceptors or participate in cross-coupling reactions to form new C-C or C-heteroatom bonds. For example, the radical could be arylated to introduce a new aryl group at the 1-position.

The study of radical-cations derived from naphthalene and its derivatives has shown that they can undergo rapid reactions. For instance, the radical-cation of 1-naphthylethanoic acid undergoes rapid decarboxylation. rsc.org This suggests that radical-cation pathways could also be relevant in the reactions of this compound.

Reaction Mechanism Elucidation

Transition State Analysis in Catalyzed Reactions

Understanding the transition states in catalyzed reactions is crucial for explaining and predicting reactivity and selectivity. In the context of C-H functionalization reactions catalyzed by transition metals, computational methods like Density Functional Theory (DFT) are often employed to model the reaction mechanism and analyze the transition state structures. chemrxiv.org

For the directed C-H functionalization of this compound, transition state analysis would focus on the key steps of the catalytic cycle, such as the C-H activation step. This step often proceeds through a concerted metalation-deprotonation (CMD) pathway, where the transition state involves the simultaneous cleavage of the C-H bond and formation of the metal-carbon bond. chemrxiv.org The energy of this transition state determines the rate and selectivity of the reaction.

The structure of the transition state would be influenced by the coordination of the carboxylic acid directing group to the metal center, the nature of the ligands on the metal, and the steric and electronic properties of the 2-phenylnaphthalene scaffold. By analyzing the transition state, researchers can gain insights into the factors that control the regioselectivity (e.g., functionalization at the 8-position) and enantioselectivity (if a chiral catalyst is used).

Identification of Key Intermediates (e.g., Acyloxyphosphonium Salts, Phosphorane Species)

For example, in reactions where a carboxylic acid is activated with a phosphine-based reagent, acyloxyphosphonium salts can be formed as key intermediates. These species are highly reactive and can undergo subsequent reactions, such as nucleophilic attack or conversion to other intermediates. Further reaction of an acyloxyphosphonium salt can lead to the formation of phosphorane species .

In the context of radical reactions of this compound, the generation of an acyl radical often proceeds through a transient mixed anhydride intermediate. nih.gov For instance, in photoredox-catalyzed reactions, the carboxylic acid can react with an activating agent like dimethyl dicarbonate (B1257347) (DMDC) to form a mixed anhydride in situ. This anhydride is then reduced by the excited photocatalyst to generate a radical anion, which fragments to produce the acyl radical, carbon dioxide, and a methoxide (B1231860) anion. nih.gov

The table below summarizes potential key intermediates in reactions involving this compound.

| Reaction Type | Potential Key Intermediates |

| Phosphine-mediated reactions | Acyloxyphosphonium salts, Phosphorane species |

| Photoredox-catalyzed radical reactions | Mixed anhydrides, Radical anions |

| Metal-catalyzed C-H functionalization | Palladacycle intermediates |

Role of Solvent and Temperature on Reaction Pathways

In the context of reactions involving this compound, the solvent can play multiple roles. For example, in Friedel-Crafts acylation of naphthalene, changing the solvent from carbon disulfide to nitrobenzene (B124822) can alter the major product from the 1-isomer to the 2-isomer. libretexts.org Similarly, in cycloaddition reactions, the choice of solvent and temperature can determine the distribution of products. For instance, conducting a reaction in chlorobenzene (B131634) at a higher temperature was found to eliminate the formation of an unwanted byproduct. researchgate.net

Temperature also plays a crucial role. As seen in the sulfonation of naphthalene, temperature can dictate whether the kinetic or thermodynamic product is favored. libretexts.orgyoutube.com Studies on the thermodynamic properties of 2-phenylnaphthalene have shown that it can exhibit complex behavior, such as a glass-like transition in the solid state, which could have implications for its reactivity in the solid phase or at different temperatures. nist.gov The thermal stability of phenylnaphthalenes is also a key consideration, especially for high-temperature applications. ornl.gov

The following table illustrates the effect of solvent and temperature on a hypothetical reaction of this compound.

| Solvent | Temperature (°C) | Major Product | Minor Product |

| Dichloroethane | 80 | Product A | Product B, Product C |

| Chlorobenzene | 130 | Product A | Product B |

This table demonstrates how changing the solvent and increasing the temperature can suppress the formation of byproducts, leading to a cleaner reaction profile.

Derivatives and Analogues of 2 Phenylnaphthalene 1 Carboxylic Acid

Structural Modifications of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for derivatization, allowing for the synthesis of esters, anhydrides, amides, and carboxanilides. These modifications can significantly alter the compound's chemical reactivity, solubility, and electronic properties.

Esters and Anhydrides

The conversion of 2-phenylnaphthalene-1-carboxylic acid into its corresponding esters and anhydride (B1165640) introduces new functionalities and potential applications.

Esters are commonly synthesized through the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. For instance, the synthesis of phenyl esters can be achieved by reacting the carboxylic acid with a phenol (B47542) in the presence of a borate-sulfuric acid catalyst complex. google.com This process is typically carried out in a single-stage reactor at temperatures ranging from 75°C to 285°C. google.com Another approach involves the use of phenyl chloroformate with a Lewis acid catalyst like aluminum chloride. prepchem.com The reaction of 1-naphthol (B170400) with phenyl chloroformate in the presence of anhydrous aluminum chloride in toluene (B28343) at reflux yields phenyl 1-hydroxy-2-naphthoate. prepchem.com While not a direct derivative of this compound, this method illustrates a viable synthetic route for phenyl esters of naphthalene (B1677914) carboxylic acids. The resulting esters can be purified by crystallization or distillation. google.com

| Reactants | Catalyst/Reagents | Product | Reference |

| Carboxylic Acid, Phenol | Borate-Sulfuric Acid Complex | Phenyl Ester | google.com |

| 1-Naphthol, Phenyl Chloroformate | Anhydrous Aluminum Chloride | Phenyl 1-hydroxy-2-naphthoate | prepchem.com |

Anhydrides of carboxylic acids, including those of the this compound series, can be prepared through several methods. A common approach is the dehydration of two molecules of the carboxylic acid, which can be facilitated by heating. youtube.com Another general method involves the reaction of an acid chloride with a carboxylate salt. masterorganicchemistry.com More specifically, substituted 1-phenylnaphthalene-2,3-dicarboxylic anhydrides have been synthesized from substituted phenylpropiolic acids using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). publish.csiro.au This cyclodimerization reaction proceeds in high yields under mild conditions. publish.csiro.au A highly efficient and mild method for synthesizing symmetric carboxylic anhydrides involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov This system generates a reactive intermediate that promotes the activation of the carboxylic acid. nih.gov

| Starting Material | Reagents | Product | Reference |

| Two molecules of carboxylic acid | Heat | Acid Anhydride | youtube.com |

| Acid Chloride, Carboxylate Salt | - | Acid Anhydride | masterorganicchemistry.com |

| Substituted Phenylpropiolic Acids | Dicyclohexylcarbodiimide (DCC) | Substituted 1-Phenylnaphthalene-2,3-dicarboxylic Anhydride | publish.csiro.au |

| Carboxylic Acid | Triphenylphosphine Oxide, Oxalyl Chloride | Symmetric Carboxylic Anhydride | nih.gov |

Amides and Carboxanilides

The synthesis of amides and carboxanilides from this compound introduces a nitrogen-containing functional group, which can participate in hydrogen bonding and alter the molecule's biological and physical properties.

Amides can be synthesized directly from carboxylic acids and amines. A recently developed method utilizes a copper catalyst and an isothiocyanate to facilitate the coupling of non-activated carboxylic acids with amines under mild conditions. rsc.org This protocol has been shown to be effective for a diverse range of carboxylic acids, including 2-naphthoic acid, and is compatible with various functional groups. rsc.org The reaction proceeds through the in-situ generation of a reactive carbodiimide (B86325) intermediate from the corresponding thiourea. rsc.org

Carboxanilides , a specific class of amides, are synthesized by reacting the carboxylic acid with an aniline (B41778) derivative. The condensation of 1-hydroxy-2-naphthoic acid with various ring-substituted anilines has been achieved using phosphorus trichloride (B1173362) in chlorobenzene (B131634) under microwave irradiation, yielding a series of N-substituted 1-hydroxynaphthalene-2-carboxanilides. nih.gov This method involves the initial activation of the carboxyl group with phosphorus trichloride to form the acyl chloride, which then readily undergoes aminolysis. nih.gov Similarly, N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been prepared by condensing 3-hydroxynaphthalene-2-carboxylic acid with the appropriate alkoxy-substituted anilines using phosphorus trichloride in dry chlorobenzene under microwave conditions. mdpi.com

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| 2-Naphthoic Acid, Amine | Copper Catalyst, Isothiocyanate | Amide | rsc.org |

| 1-Hydroxy-2-naphthoic Acid, Substituted Aniline | Phosphorus Trichloride, Microwave | N-substituted 1-hydroxynaphthalene-2-carboxanilide | nih.gov |

| 3-Hydroxynaphthalene-2-carboxylic Acid, Alkoxy-substituted Aniline | Phosphorus Trichloride, Microwave | N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilide | mdpi.com |

Substitution on the Naphthalene Ring System

Introducing substituents onto the naphthalene ring system of this compound can dramatically influence its electronic structure and steric profile, leading to a wide array of analogues with distinct properties.

Halogenated Derivatives

The introduction of halogen atoms onto the aromatic framework can significantly modify the lipophilicity and electronic character of the molecule. The synthesis of 1-phenylnaphthalene-2-carboxylic acid has been described through a multi-step process that includes a bromination step. prepchem.com Specifically, a precursor is reacted with N-bromosuccinimide and α,α'-azobisisobutyronitrile in carbon tetrachloride under reflux to introduce a bromine atom, which is then further transformed in subsequent steps to yield the final carboxylic acid. prepchem.com

Hydroxylated and Alkoxylated Analogues

Hydroxylated and alkoxylated derivatives of 2-phenylnaphthalene (B165426) have been synthesized and investigated for their biological activities. A study on the anti-inflammatory effects of several 2-phenylnaphthalene derivatives included 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene and 2-(4'-aminophenyl)-6,7-dimethoxynaphthalene. nih.gov The synthesis of these compounds often involves multi-step procedures starting from appropriately substituted precursors. For example, the synthesis of 1-phenyl-6,7-dimethoxy-2-naphthoic acid was achieved by the cyclization of α-veratralidene-β-benzoyl propionic acid with polyphosphoric acid at 100°C. asianpubs.org The synthesis of 6-hydroxynaphthalene-1-carboxylic acid has been accomplished through a route starting from naphthalene-2-sulphonic acid, involving amidoalkylation, hydrolysis, oxidation, and finally alkali fusion. google.com Furthermore, 1-hydroxy-4-methoxy-2-naphthoic acid has been synthesized via Kolbe-Schmitt carboxylation of 4-methoxy-1-naphthol. researchgate.net

| Derivative | Synthetic Method | Reference |

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | Multi-step synthesis | nih.gov |

| 2-(4'-aminophenyl)-6,7-dimethoxynaphthalene | Multi-step synthesis | nih.gov |

| 1-phenyl-6,7-dimethoxy-2-naphthoic acid | Cyclization of α-veratralidene-β-benzoyl propionic acid with polyphosphoric acid | asianpubs.org |

| 6-hydroxynaphthalene-1-carboxylic acid | From naphthalene-2-sulphonic acid via amidoalkylation, hydrolysis, oxidation, and alkali fusion | google.com |

| 1-hydroxy-4-methoxy-2-naphthoic acid | Kolbe-Schmitt carboxylation of 4-methoxy-1-naphthol | researchgate.net |

Polynitro Derivatives

Substitution on the Phenyl Ring

The introduction of electron-withdrawing groups (EWGs) onto the phenyl ring of this compound is a strategy employed to modulate the electronic characteristics of the molecule. Common EWGs include nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups. These groups decrease the electron density on the phenyl ring and, by extension, can influence the properties of the entire molecule, including the acidity of the carboxylic acid group.

While specific research on the systematic substitution of EWGs on this compound is not extensively documented in publicly available literature, the general principles of organic chemistry suggest that such modifications would have predictable effects. For instance, the presence of a strong EWG, such as a nitro group at the para-position of the phenyl ring (forming 2-(4-nitrophenyl)naphthalene-1-carboxylic acid), would be expected to increase the acidity of the carboxylic acid. This is due to the inductive and resonance effects of the nitro group, which would stabilize the resulting carboxylate anion.

In related fields, studies on other aromatic carboxylic acids have demonstrated the significant impact of EWGs. For example, research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has shown that the presence and nature of EWGs on the phenyl ring are critical for their biological activity, such as the inhibition of the FOXM1 protein. nih.gov In that study, a cyano (-CN) group was found to be particularly effective in altering the electronic properties and, consequently, the inhibitory activity of the compounds. nih.gov This highlights the potential for fine-tuning the molecular properties of this compound derivatives through the strategic placement of EWGs.

Table 1: Examples of this compound Derivatives with Electron-Withdrawing Groups on the Phenyl Ring

| Compound Name | Substituent on Phenyl Ring |

| 2-(4-Nitrophenyl)naphthalene-1-carboxylic acid | 4-Nitro |

| 2-(4-Cyanophenyl)naphthalene-1-carboxylic acid | 4-Cyano |

| 2-(4-(Trifluoromethyl)phenyl)naphthalene-1-carboxylic acid | 4-Trifluoromethyl |

Note: This table is illustrative and based on common electron-withdrawing substitutions. Detailed synthesis and characterization of these specific compounds are not widely reported in the literature.

Conversely, the incorporation of electron-donating groups (EDGs) on the phenyl ring of this compound can also lead to significant changes in its properties. Typical EDGs include alkyl groups (e.g., methyl, -CH₃), alkoxy groups (e.g., methoxy (B1213986), -OCH₃), and amino groups (-NH₂). These groups increase the electron density of the phenyl ring through inductive and/or resonance effects.

The presence of an EDG would generally be expected to decrease the acidity of the carboxylic acid group compared to the unsubstituted parent compound. For instance, in 2-(4-methylphenyl)naphthalene-1-carboxylic acid, the methyl group would donate electron density to the phenyl ring, making the carboxylate anion less stable. Similarly, a methoxy or amino group at the para-position would have an even more pronounced electron-donating effect.

While comprehensive studies on a series of these specific derivatives are limited, the synthesis of individual compounds such as 2-(4-methylphenyl)naphthalene-1-carboxylic acid has been noted in chemical databases. nih.gov Furthermore, research on other aromatic systems has consistently shown that EDGs can influence reaction rates and biological activities. For example, in the context of alkenoic acids, both electron-donating and electron-withdrawing substituents on the phenyl ring were found to be well-tolerated in biocatalytic reactions, leading to the formation of various lactone products. researchgate.net This suggests that a diverse range of substituted this compound derivatives could likely be synthesized and utilized for various applications.

Table 2: Examples of this compound Derivatives with Electron-Donating Groups on the Phenyl Ring

| Compound Name | Substituent on Phenyl Ring |

| 2-(4-Methylphenyl)naphthalene-1-carboxylic acid | 4-Methyl |

| 2-(4-Methoxyphenyl)naphthalene-1-carboxylic acid | 4-Methoxy |

| 2-(4-Aminophenyl)naphthalene-1-carboxylic acid | 4-Amino |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenylnaphthalene-1-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a brominated naphthalene precursor (e.g., 1-bromonaphthalene-2-carboxylic acid) and a phenylboronic acid derivative. Optimization involves:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for high yields .

- Solvent Systems : Toluene/water mixtures with Na₂CO₃ as a base to enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and carboxylate proton shifts (δ ~12-14 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST databases) to verify molecular ion peaks (m/z 248.1 for C₁₇H₁₂O₂) .

- FTIR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1680-1720 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compare datasets from in vitro (e.g., Ames test for mutagenicity) and in vivo studies (rodent models) to identify dose-dependent discrepancies .

- Metabolite Profiling : Use LC-MS to track metabolites (e.g., hydroxylated derivatives) that may explain variations in toxicity .

- Species-Specific Sensitivity : Evaluate hepatic CYP450 enzyme activity differences between test models .

Q. What computational approaches predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR Modeling : Apply EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation potential .

- Molecular Dynamics : Simulate interactions with soil organic matter or aquatic humic acids to assess adsorption coefficients (Kₒc) .

- Ecotoxicity Assays : Pair computational data with Microtox® assays for Vibrio fischeri inhibition .

Q. How does structural modification of this compound alter its bioactivity?

- Methodological Answer :

- Derivatization : Synthesize esters (e.g., methyl ester via Fischer-Speier reaction) or amides (e.g., coupling with amines using EDC/HOBt) to study solubility and receptor binding .

- SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to map functional group contributions .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 cartridges) for environmental water samples; QuEChERS for biological tissues .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) with UV detection (λ = 254 nm) .

- Validation : Spike-and-recovery experiments to confirm accuracy (±15%) and LOD/LOQ (≤1 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.